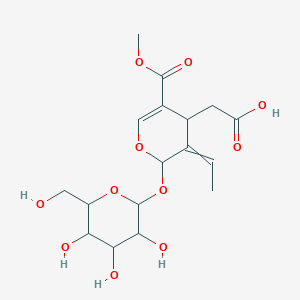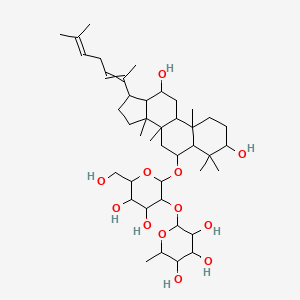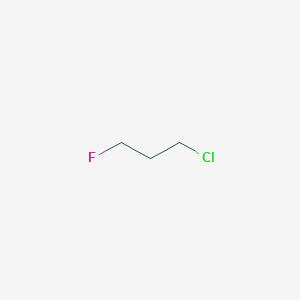
ELENOLIC ACID 2-O-GLUCOSIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Elenolic acid 2-O-glucoside is a secoiridoid glucoside derived from the olive tree (Olea europaea). This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is a key component in olive leaf extract and contributes to the health benefits associated with olive oil and other olive-derived products .
準備方法
Synthetic Routes and Reaction Conditions: Elenolic acid 2-O-glucoside can be synthesized through the hydrolysis of oleuropein, another secoiridoid glucoside found in olives. The hydrolysis process involves the use of enzymes such as β-glucosidase, which cleaves the glycosidic bond in oleuropein to produce elenolic acid and glucose .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of olive leaves followed by purification processes. The leaves are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using water or ethanol. The extract is concentrated and purified using techniques such as column chromatography to isolate this compound .
化学反応の分析
Types of Reactions: Elenolic acid 2-O-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form elenolic acid.
Hydrolysis: The glycosidic bond can be hydrolyzed to release elenolic acid and glucose.
Esterification: It can form esters with alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acid hydrolysis using dilute hydrochloric acid (HCl).
Esterification: Catalyzed by acids such as sulfuric acid (H2SO4) or using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Major Products Formed:
Oxidation: Elenolic acid.
Hydrolysis: Elenolic acid and glucose.
Esterification: Various esters depending on the alcohol used
科学的研究の応用
Elenolic acid 2-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities. .
作用機序
Elenolic acid 2-O-glucoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant: It scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Antimicrobial: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
類似化合物との比較
Elenolic acid 2-O-glucoside is unique among secoiridoid glucosides due to its specific structure and biological activities. Similar compounds include:
Oleuropein: Another secoiridoid glucoside found in olives, known for its potent antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A phenolic compound derived from oleuropein, with strong antioxidant activity.
Ligstroside: A secoiridoid glucoside similar to oleuropein, found in olive oil and leaves
This compound stands out due to its specific combination of glucose and elenolic acid, which contributes to its unique biological activities and potential therapeutic applications.
特性
IUPAC Name |
2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVKBFEPYGZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide](/img/structure/B8262740.png)

![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B8262758.png)





![[14-[5-Hydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate](/img/structure/B8262807.png)

![(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine](/img/structure/B8262820.png)
![[(1S,4aalpha,7aalpha)-1alpha-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5beta-hydroxycyclopenta[c]pyran-7alpha-yl]alpha-D-galactopyranoside](/img/structure/B8262824.png)


